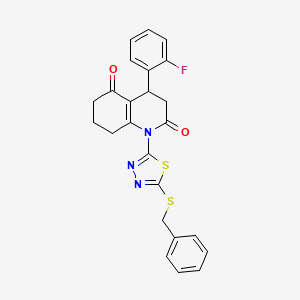

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

Overview

Description

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylthio group, and a fluorophenyl group. These structural features contribute to its potential biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring is typically synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine hydrate. The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring. The fluorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride. The final step involves the cyclization of the intermediate compounds to form the tetrahydroquinoline ring, resulting in the target compound.

Chemical Reactions Analysis

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols replace the benzyl group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thiadiazole ring and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of specific precursors, including 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. The resulting product exhibits interesting structural properties such as twisted molecular planes and significant intermolecular interactions, including hydrogen bonding that leads to the formation of centrosymmetric dimers .

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various microbial strains. The presence of the thiadiazole moiety is believed to enhance its antimicrobial action due to its ability to disrupt microbial cell membranes .

Anticancer Potential

The quinoline core is recognized for its anticancer properties. Studies have shown that compounds containing this structure can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary investigations into the compound's efficacy against specific cancer cell lines have yielded promising results, warranting further exploration .

Anti-inflammatory Effects

Recent studies suggest that compounds similar to 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and cytokine release, making it a candidate for treating inflammatory diseases .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science. Its unique structural features may contribute to the development of novel materials with specific electronic or optical properties.

Photonic Applications

The incorporation of fluorine atoms in the structure may enhance the photonic properties of the compound. This could lead to applications in optoelectronic devices where efficient light emission or absorption is critical .

Table 2: Potential Material Science Applications

| Application Type | Description |

|---|---|

| Photonic Devices | Enhanced light emission and absorption |

| Sensors | Potential use in sensing technologies |

| Coatings | Development of protective or functional coatings |

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

- Antimicrobial Study : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the benzyl position significantly enhanced activity levels .

- Anticancer Evaluation : Another study focused on quinoline derivatives' ability to induce apoptosis in breast cancer cell lines. The findings suggested a dose-dependent response with significant cytotoxic effects observed at higher concentrations .

- Material Characterization : Research on fluorinated compounds has shown promising results regarding their use in photonic applications. The unique electronic properties conferred by fluorine substitutions were highlighted as advantageous for developing new materials .

Mechanism of Action

The mechanism of action of 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione can be compared with other similar compounds, such as:

1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound shares the thiadiazole and benzylthio groups but differs in the presence of a phenylurea moiety instead of the tetrahydroquinoline ring.

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: This compound also contains the thiadiazole and benzylthio groups but has a trifluoromethylphenylacetamide moiety instead of the fluorophenyl and tetrahydroquinoline groups.

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione is a derivative of the 1,3,4-thiadiazole family known for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on available literature.

Synthesis and Structural Characteristics

The target compound was synthesized through a multi-step reaction involving 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. The reaction yielded a product characterized by a complex structure with multiple functional groups that are crucial for its biological activity. The crystal structure analysis revealed that the compound forms centrosymmetric dimers connected by hydrogen bonds and C-H interactions, which may influence its biological properties .

Biological Activity Overview

-

Antibacterial Activity :

- The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Comparative studies indicated that it exhibits potency comparable to established antibiotics like norfloxacin and ciprofloxacin .

- Structure-activity relationship (SAR) studies suggest that the presence of the benzyl unit and the thiadiazole linker plays a critical role in enhancing antibacterial efficacy .

-

Anticancer Activity :

- Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of this class can inhibit DNA synthesis and exhibit cytotoxic effects on various cancer cell lines including HeLa and A549 cells .

- The compound's mechanism of action may involve targeting specific kinases involved in tumorigenesis or disrupting cellular processes critical for cancer cell survival .

- Antifungal Activity :

Case Studies

Several studies have highlighted the biological potential of similar thiadiazole derivatives:

- Study 1 : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives exhibited high antibacterial activity against Gram-positive bacteria. The findings suggested that modifications to the benzyl group significantly affected the antimicrobial properties .

- Study 2 : A review highlighted various pharmacological activities associated with 1,3,4-thiadiazole derivatives including anti-inflammatory and analgesic effects. These compounds were shown to modulate various biological pathways that could be exploited for therapeutic purposes .

Data Table: Biological Activities

Properties

IUPAC Name |

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2S2/c25-18-10-5-4-9-16(18)17-13-21(30)28(19-11-6-12-20(29)22(17)19)23-26-27-24(32-23)31-14-15-7-2-1-3-8-15/h1-5,7-10,17H,6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUBOYHSABEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)C5=CC=CC=C5F)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412175 | |

| Record name | 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-14-1 | |

| Record name | 1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.